L-Tyrosine, 3-hydroxy-N-L-tyrosyl-
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Overview
Description
L-Tyrosine, 3-hydroxy-N-L-tyrosyl-: is an aromatic amino acid with the molecular formula C9H11NO3. It is a derivative of phenylalanine, containing a hydroxyl group attached to the aromatic ring. This compound plays a crucial role in protein synthesis and is involved in various biochemical processes within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .
Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, an intermediate in the synthesis of melanin.
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol derivatives.
Substitution: The hydroxyl group in L-Tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Dopaquinone and other melanin precursors.
Reduction: Alcohol derivatives of L-Tyrosine.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: L-Tyrosine is used as a precursor in the synthesis of various pharmaceuticals and biochemicals .
Biology: In biological research, L-Tyrosine is studied for its role in protein synthesis and signal transduction pathways .
Medicine: L-Tyrosine is investigated for its potential therapeutic effects in conditions such as depression, stress, and cognitive disorders .
Industry: L-Tyrosine is used in the production of dietary supplements and as a food additive .
Mechanism of Action
L-Tyrosine exerts its effects primarily through its role as a precursor to catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, such as mood regulation, stress response, and cognitive function . L-Tyrosine is also involved in the synthesis of thyroid hormones and melanin .
Comparison with Similar Compounds
Phenylalanine: The precursor to L-Tyrosine, lacking the hydroxyl group on the aromatic ring.
Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness: L-Tyrosine’s unique hydroxyl group allows it to participate in specific biochemical reactions that phenylalanine cannot. This makes it essential for the synthesis of catecholamines and melanin .
Properties
CAS No. |
37181-63-8 |
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Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
IFYRJFLAKDZMPP-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
Origin of Product |
United States |
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